
Benzyltrimethylammonium chloride
Overview
Description
Benzyltrimethylammonium chloride (BTMAC), CAS No. 56-93-9, is a quaternary ammonium compound with the molecular formula C₁₀H₁₆ClN. It is widely utilized as a solvent for cellulose, a gelling inhibitor in polyester resins, a chemical intermediate, and a paint dispersant . Its applications extend to plant growth regulation and synthetic processes, such as deep eutectic solvents (DES) for free fatty acid (FFA) treatment in low-grade palm oil . The National Institute of Environmental Health Sciences highlighted its high production volume and occupational exposure risks, prompting extensive toxicity studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyltrimethylammonium chloride can be synthesized through the reaction of benzyl chloride with trimethylamine. The reaction typically takes place in an organic solvent such as methanol or ethanol. The mixture is refluxed for several hours, and the product is then isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent like diethyl ether .
Industrial Production Methods
In industrial settings, this compound is produced by reacting benzyl chloride with trimethylamine in a continuous flow reactor. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants. The product is then purified through distillation and crystallization processes to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Benzyltrimethylammonium chloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and dichlorodimethylhydantoin.
Substitution: Typical reagents include sodium hydroxide, potassium bromide, and sodium iodide.
Major Products Formed
Scientific Research Applications
Corrosion Inhibition in Oilfields
BTMAC is widely used as a corrosion inhibitor in oilfield operations. Corrosion is a significant challenge throughout the lifecycle of oil extraction, from drilling to production. The application of BTMAC helps mitigate corrosion, thereby reducing operational costs and enhancing equipment longevity.
- Mechanism : BTMAC acts by forming a protective film on metal surfaces, which prevents corrosive agents from penetrating.
- Case Study : A study demonstrated that the use of BTMAC reduced corrosion rates in steel pipes by approximately 70% compared to untreated controls under similar conditions .
Phase Transfer Catalyst
BTMAC serves as an effective phase transfer catalyst (PTC) in various chemical reactions, facilitating the transfer of reactants between immiscible phases (e.g., organic and aqueous phases). Its applications span multiple sectors:
- Agrochemicals : Enhances the synthesis of pesticides and herbicides.
- Pharmaceuticals : Utilized in the synthesis of active pharmaceutical ingredients (APIs).
- Polymers : Aids in polymerization reactions.
Table 1: Applications of BTMAC as Phase Transfer Catalyst
Industry | Application Description |
---|---|
Agrochemicals | Synthesis of herbicides and pesticides |
Pharmaceuticals | Synthesis of APIs through improved reaction rates |
Polymers | Facilitates polymerization processes |
Biological Applications
BTMAC has been investigated for its potential biological applications, particularly in drug delivery systems and antimicrobial agents.
- Drug Delivery : Studies indicate that BTMAC can enhance the solubility and bioavailability of poorly soluble drugs .
- Antimicrobial Activity : Research shows that BTMAC exhibits significant antimicrobial properties against various pathogens, making it a candidate for disinfectants and antiseptics.
Case Study
In a biological assay, BTMAC was tested for its effectiveness against bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Environmental Applications
BTMAC is also utilized in environmental applications, particularly in water treatment processes. Its ability to act as a flocculant aids in the removal of contaminants from wastewater.
- Water Treatment : The compound helps in coagulating suspended particles, improving water clarity and quality.
Table 2: Environmental Benefits of BTMAC
Application | Benefit Description |
---|---|
Water Treatment | Enhances removal of suspended solids and contaminants |
Soil Remediation | Potential use in bioremediation processes |
Industrial Uses
Beyond its scientific applications, BTMAC is employed in various industrial processes:
Mechanism of Action
Benzyltrimethylammonium chloride acts as a phase-transfer catalyst by facilitating the transfer of reactants between different phases. It forms a complex with the reactant in one phase and transfers it to the other phase, where the reaction takes place. This enhances the reaction rate and yield by increasing the availability of reactants at the reaction site .
Comparison with Similar Compounds
Structural Analogs: Benzyl-Trialkylammonium Chlorides
BTMAC belongs to the benzyl-trialkylammonium chloride family, which includes:
- Benzyltriethylammonium chloride (BTEACl) : Longer ethyl groups replace methyl groups.
- Benzyltributylammonium chloride (BTBACl) : Bulkier butyl chains increase hydrophobicity .
Key Differences :
- Alkyl Chain Length : Shorter methyl groups in BTMAC enhance water solubility compared to BTEACl and BTBACl, which are more lipophilic.
- DES Performance : In CO₂ capture, BTMAC-based DES (e.g., BTMACl-AC with acetic acid) operates at lower pressures (219–2037 kPa) than BTEACl-AC (325–2054 kPa), suggesting superior efficiency in gas absorption .
- Thermophysical Properties : BTBACl-based DES exhibits higher viscosity and density than BTMAC due to longer alkyl chains, impacting solvent mobility .
Functional Analogs: Quaternary Ammonium Salts
Benzethonium Chloride and Amiloride
- Benzethonium Chloride : Shares structural similarities with BTMAC, including a benzyl group and quaternary ammonium moiety. Both exhibit comparable IC₅₀ values (10 nM) in blocking muscle contraction in Phormia regina crop smooth muscle, indicating similar receptor interactions .
- Amiloride : A potassium-sparing diuretic with a distinct structure; its higher IC₅₀ (0.01 mM) in the same model highlights BTMAC's superior potency .
Tetramethylammonium Chloride (TMAC)
- Reactivity: TMAC primarily facilitates methylation in phenolic alkylation, whereas BTMAC favors benzylation due to its benzyl group, demonstrating the impact of substituents on reaction outcomes .
Toxicity and Environmental Impact
- Acute Toxicity: BTMAC's lethal dose (LD₅₀) in rats is 125–250 mg/kg, with cholinergic effects (e.g., tremors, salivation) at non-lethal doses .
- Chronic Toxicity : The EPA-derived chronic threshold value (CTV) for BTMAC is 0.0016 mg/kg-day, reflecting low lifetime risk .
- Elimination : BTMAC-derived radioactivity is rapidly excreted (>90% within 24 hours) in rodents, contrasting with slower elimination rates in compounds with longer alkyl chains .
Data Tables
Table 1: Comparative IC₅₀ Values in Muscle Contraction Studies
Compound | IC₅₀ Value | Model System | Reference |
---|---|---|---|
BTMAC | 10 nM | Phormia regina crop | |
Benzethonium Chloride | 10 nM | Phormia regina crop | |
Amiloride | 0.01 mM | Phormia regina crop |
Table 2: DES Performance in CO₂ Capture
DES Composition | Pressure Range (kPa) | Temperature (K) | Reference |
---|---|---|---|
BTMACl-AC (1:2) | 219–2037 | 298.15 | |
BTEACl-AC (1:2) | 325–2054 | 298.15 | |
TBACl-AC (1:2) | 348–2002 | 298.15 |
Table 3: Acute Toxicity Parameters
Compound | LD₅₀ (Rats, mg/kg) | Key Toxic Effects | Reference |
---|---|---|---|
BTMAC | 125–250 | Cholinergic effects | |
Benzalkonium Chloride | Not reported | Hormetic effects at low doses |
Biological Activity
Benzyltrimethylammonium chloride (BTMAC), a quaternary ammonium compound, has garnered attention due to its diverse biological activities and applications. This article delves into its biological effects, mechanisms of action, and relevant research findings.
BTMAC is chemically characterized as a quaternary ammonium salt with the formula . It is structurally similar to acetylcholine, which allows it to interact with cholinergic receptors in biological systems. Its lipophilic nature facilitates its penetration through cell membranes, influencing various physiological processes.
1. Cholinergic Activity
BTMAC exhibits significant agonistic activity at both nicotinic and muscarinic receptors. Research indicates that it can stimulate these receptors more effectively than acetylcholine in certain experimental setups:
- In vitro Studies : In isolated frog rectus muscle, BTMAC demonstrated greater agonistic activity compared to acetylcholine, indicating its potential role in neuromuscular transmission and modulation of muscle contractions .
- In vivo Studies : Administration in animal models showed muscarine-like (vasodepressor) effects in non-atropinized dogs and nicotine-like (vasopressor) effects in atropinized conditions .
2. Toxicological Studies
Toxicological assessments reveal important insights into the safety profile of BTMAC:
- Acute Toxicity : In studies involving F344/N rats and B6C3F1 mice, BTMAC was administered at varying doses. Significant clinical signs of toxicity were observed at doses exceeding 125 mg/kg, including respiratory distress and neurological symptoms such as ataxia and tremors. Mortality was noted in high-dose groups .
- Genotoxicity : BTMAC was found non-mutagenic in several strains of Salmonella typhimurium, but it did induce micronuclei formation in mouse erythrocytes, suggesting some potential for genetic damage under specific conditions .
3. Antimicrobial Properties
BTMAC also exhibits antimicrobial properties, making it a candidate for various applications:
- Microbial Inhibition : Studies have shown that BTMAC can inhibit the growth of certain bacteria and fungi, likely due to its membrane-active properties. It disrupts microbial cell membranes, leading to cell lysis .
- Application in Pharmaceuticals : Its ability to act as a biocide has led to its use in formulations aimed at controlling microbial contamination in medical settings .
Case Study 1: Hemolytic Activity
A study evaluating the effects of BTMAC on human sickle hemoglobin demonstrated that it could inhibit gelation, a critical factor in sickle cell disease management. The antigelling potency was quantified, indicating potential therapeutic applications for sickle cell patients .
Case Study 2: Gene Delivery Systems
Research into poly(vinyl benzyl trimethylammonium chloride) as a gene delivery vector highlighted its effectiveness in facilitating the transport of genetic material into cells. This application underscores the compound's versatility beyond traditional uses .
Summary of Findings
The biological activity of this compound encompasses a range of effects from cholinergic stimulation to antimicrobial action. Its structural similarity to acetylcholine allows it to engage effectively with cholinergic receptors, while its lipophilicity aids in cellular interactions.
Activity Type | Description | Findings |
---|---|---|
Cholinergic Activity | Agonist for nicotinic and muscarinic receptors | More active than acetylcholine in muscle contraction studies |
Toxicological Effects | Acute toxicity observed at high doses | Respiratory distress and neurological symptoms at doses >125 mg/kg |
Genotoxicity | Non-mutagenic in S. typhimurium but induces micronuclei formation | Suggests potential genetic damage under specific conditions |
Antimicrobial Properties | Effective against certain bacteria and fungi | Disrupts microbial membranes leading to cell lysis |
Clinical Applications | Potential use in treating sickle cell disease and as a gene delivery vector | Inhibits gelation of sickle hemoglobin; effective gene delivery systems |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for BTMAC, and how do reaction conditions influence yield?
BTMAC is synthesized via quaternization of trimethylamine with benzyl chloride in polar aprotic solvents. The reaction typically proceeds under mild conditions (ambient to 60°C) and requires stoichiometric control to minimize byproducts like benzyl alcohol . Conductometric studies in ethanol, 1,2-dichloroethane, and pentanol show second-order kinetics, with higher reaction rates in aprotic solvents due to favorable SN2 mechanisms . Yield optimization requires precise temperature control and solvent selection, as activation energy (e.g., 54.2 kJ/mol in ethanol) varies with solvent polarity .
Q. How is BTMAC employed as a phase-transfer catalyst (PTC) in organic synthesis?
BTMAC facilitates nucleophilic substitutions (e.g., halogenation, epoxide formation) by transferring ionic reactants into organic phases. For example, in epoxy resin synthesis, BTMAC (60% aqueous solution) catalyzes the reaction between hydroxybenzamides and epichlorohydrin, achieving >90% conversion at 60°C over 117 hours . Its efficacy arises from its ability to stabilize transition states and enhance anion mobility, particularly in biphasic systems .
Q. What analytical methods are used to characterize BTMAC and its reaction intermediates?
Key techniques include:
- Conductometry : Tracks reaction progress by measuring ionic conductivity changes in solvents like ethanol .
- NMR/FT-IR : Validates quaternary ammonium structure via characteristic peaks (e.g., δ 3.2 ppm for N⁺(CH₃)₃ in ¹H NMR) .
- Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 137°C, beyond which decomposition to benzyl chloride and trimethylamine occurs .
Advanced Research Questions
Q. How do solvent properties influence the reaction kinetics and mechanism of BTMAC-mediated reactions?
Solvent polarity and proton-donor capacity critically affect reaction pathways. In aprotic solvents (e.g., 1,2-dichloroethane), BTMAC promotes SN2 mechanisms due to reduced solvation of nucleophiles, accelerating reactions by 2–3× compared to protic solvents like ethanol . Activation entropy (ΔS‡) values (e.g., −120 J/mol·K in ethanol) indicate tighter transition states in polar media, necessitating solvent selection based on desired mechanistic pathway .
Q. What contradictions exist in pharmacological studies of BTMAC’s bioactivity, and how can they be resolved?
Dose-response studies report conflicting IC50 values (e.g., 10 nM in blowfly crop muscle vs. 0.01 mM in other models) . These discrepancies may arise from tissue-specific receptor affinity or assay conditions (e.g., temperature, ionic strength). Standardizing protocols (e.g., fixed buffer systems, controlled temperature) and using isothermal titration calorimetry (ITC) to quantify binding thermodynamics can mitigate variability .
Q. How can BTMAC be optimized in deep eutectic solvent (DES) formulations for green chemistry applications?
BTMAC acts as a hydrogen bond acceptor (HBA) in DESs with glycols or glycerol. Key parameters include:
- Molar Ratios : 1:2 (BTMAC:ethylene glycol) optimizes viscosity (η = 120 cP at 25°C) and conductivity (σ = 2.1 mS/cm) .
- Temperature Dependence : DES density (ρ) decreases linearly with temperature (R² > 0.99), while viscosity follows Arrhenius behavior, enabling predictive modeling for industrial applications .
Q. What methodologies address conflicting data on BTMAC’s catalytic efficiency in large-scale syntheses?
Batch vs. continuous-flow systems yield divergent results due to mass transfer limitations. Computational fluid dynamics (CFD) modeling paired with kinetic studies (e.g., time-resolved FT-IR) can identify optimal mixing rates and catalyst loading (typically 0.5–2 mol%) to reconcile discrepancies .
Properties
IUPAC Name |
benzyl(trimethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.ClH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHPPCXNWTUNSB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N.Cl, C10H16ClN | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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Related CAS |
14800-24-9 (Parent) | |
Record name | Trimethylbenzylammonium chloride | |
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DSSTOX Substance ID |
DTXSID8024600 | |
Record name | Benzyltrimethylammonium chloride | |
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Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyltrimethylammonium chloride appears as light yellow liquid with a mild almond odor. May float or sink in water. (USCG, 1999), Liquid, Colorless solid; [HSDB] Light yellow liquid; [CAMEO] Off-white to yellow powder, soluble in water; [MSDSonline] | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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Record name | Benzenemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
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Boiling Point |
greater than 275 °F at 760 mmHg (decomposes) (NTP, 1992), >135 °C (Some decomp) | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |
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Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), VERY SOL IN WATER, SOL IN HOT ACETONE, Readily sol in ethanol, butanol, and water; slightly sol in butyl phthalate and tributyl phosphate | |
Record name | SID11533066 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |
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Density |
1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 @ 20 °C/20 °C, Properties of 60% soln; wt/gal /bulk density/: 8.90 lb; FP: less than -50 °C | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |
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Vapor Pressure |
0.00000022 [mmHg] | |
Record name | Benzyltrimethylammonium chloride | |
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Mechanism of Action |
IT DECR THE RESTING MEMBRANE POTENTIALS & BLOCKED ACTION POTENTIAL OF BOTH INNERVATED & DENERVATED MUSCLES. BTM MAY HAVE DUAL MECHANISM OF ACTION, A DEPOLARIZING TYPE & A BLOCKING ACTION WHICH IS DOSE DEPENDENT., ACETYLCHOLINE-LIKE AGONIST ACTIVITY ON CAT SUPERIOR CERVICAL GANGLION IN VIVO & FROG RECTUS ABDOMINIS IN VITRO WAS STUDIED. BENZYLTRIMETHYLAMMONIUM WAS MORE ACTIVE THAN ACETYLCHOLINE AS GANGLION STIMULANT., IT WAS TESTED FOR MUSCARINIC ACTIVITY RELATIVE TO ACETYLCHOLINE DURING NONDEPOLARIZING BLOCKAGE DUE TO NICOTINE 1.2 MG/MIN IV & WAS FOUND TO BE MORE ACTIVE THAN ACETYLCHOLINE. IT IS CAPABLE OF STIMULATING BOTH NICOTINIC & MUSCARINIC RECEPTORS. | |
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Color/Form |
CRYSTALLIZED FROM ACETONE, Colorless crystals, Light yellow, liquid (@ 15 °C and 1 atm) | |
CAS No. |
56-93-9 | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
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Record name | Benzyltrimethylammonium chloride | |
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Record name | Trimethylbenzylammonium chloride | |
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Record name | Benzenemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
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Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNK45Y7BA1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4196 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
469 °F (NTP, 1992), 243 °C | |
Record name | BENZYLTRIMETHYLAMMONIUM CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8323 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIMETHYLBENZYLAMMONIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4196 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.